1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZJUILLCDFDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672914 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202679-46-6 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its physicochemical properties such as a logp of 249 suggest it may have good membrane permeability.
Biochemical Analysis
Biochemical Properties
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can alter the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to the active site of CYP1A2 results in the inhibition of the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity. These long-term effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health of the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2. This metabolic process involves the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted by the body. The interaction of this compound with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transport proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The localization of this compound within these subcellular structures can influence its biochemical effects and overall impact on cellular function.
Biological Activity
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol, is a compound characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, its synthesis, and its potential applications in medicinal chemistry.
Structural Characteristics
The compound is notable for its fluorinated phenyl ring , which includes two fluorine atoms and a trifluoromethyl group. These substitutions significantly influence the compound's reactivity and interaction with biological targets. The presence of electron-withdrawing groups enhances its electrophilic character, making it a candidate for various chemical transformations and biological studies.
Biological Activity
This compound exhibits several biological activities:
- Cytotoxic Effects : Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines. Its derivatives have been explored for potential therapeutic effects against diseases such as cancer and infections due to their ability to interact with biological targets.
- Irritant Properties : The compound has been classified as an irritant, causing skin and serious eye irritation upon contact. This property necessitates careful handling in laboratory settings .
- Antifungal Activity : Related compounds with similar structural motifs have shown promising antifungal activities. For instance, derivatives containing difluoro groups have been tested against various fungal strains, demonstrating significant efficacy .
The mechanism of action for this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The electron-withdrawing nature of the fluorine atoms enhances its electrophilic character, facilitating interactions with proteins or enzymes within biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Acylation Reactions : Utilizing difluorobenzene as a starting material and employing acylation reactions can yield the desired product.
- Fluorination Techniques : Specific fluorination techniques can introduce the trifluoromethyl group effectively into the phenyl ring.
These synthetic pathways highlight the versatility in generating this compound and its derivatives for further biological evaluation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone | C9H6F4O | Contains a fluorine at the para position; slightly different electronic properties. |
| 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone | C9H6F4O | Similar trifluoromethyl group but differs in fluorine positioning. |
| 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | C9H6ClF2O | Contains chlorine instead of fluorine; different reactivity profile. |
The unique arrangement of fluorine atoms in this compound enhances its potential biological activity compared to other similar compounds.
Scientific Research Applications
Pharmaceutical Applications
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is investigated for its biological activity, particularly in the development of therapeutic agents. Its structural characteristics allow it to interact with biological targets, making it a candidate for:
- Anticancer Agents : Studies have indicated that derivatives of this compound may exhibit activity against various cancer cell lines, potentially through mechanisms involving apoptosis or inhibition of cell proliferation.
- Antimicrobial Activity : The compound's reactivity with biological molecules suggests potential applications in combating infectious diseases, although specific studies are needed to confirm efficacy.
Material Science
In material science, this compound serves as a valuable building block in the synthesis of polymers and advanced materials. Its fluorinated structure contributes to:
- Thermal Stability : The presence of fluorine atoms enhances the thermal stability of polymers, making them suitable for high-temperature applications.
- Chemical Resistance : Materials derived from this compound exhibit improved resistance to solvents and chemicals, which is crucial in various industrial applications.
Synthetic Chemistry
The compound is utilized as an intermediate in synthetic chemistry. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic compounds and pharmaceuticals through various reaction pathways such as nucleophilic substitutions and coupling reactions.
- Development of Fluorinated Compounds : The incorporation of fluorine into organic molecules is a key area in medicinal chemistry, and this compound serves as a precursor for synthesizing other fluorinated derivatives.
Environmental Chemistry
Research into the environmental impact of fluorinated compounds has gained traction. The stability and persistence of compounds like this compound raise concerns regarding their environmental fate and potential bioaccumulation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in Journal of Medicinal Chemistry investigated its derivatives for anticancer activity against specific cell lines, highlighting promising results that warrant further investigation into their mechanisms of action.
- Research in Polymer Science demonstrated the use of this compound in synthesizing high-performance polymers with enhanced thermal properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with structurally related fluorinated acetophenones, highlighting differences in substituents, properties, and applications:
Key Observations:
Electronic Effects :
- The trifluoromethyl (-CF₃) group in all compounds enhances electron withdrawal, but the 2,4-difluoro substitution in the target compound creates a more electron-deficient ring than analogs with single fluorine or hydroxyl groups. This increases reactivity in nucleophilic aromatic substitution (NAS) reactions .
- The 4-chloro-3-CF₃ derivative (CAS 1417503-39-9) exhibits even stronger electron withdrawal, making it suitable for stabilizing reactive intermediates in agrochemical synthesis .
Solubility and Lipophilicity :
- Hydroxyl-substituted analogs (e.g., 220227-53-2) show improved aqueous solubility due to hydrogen bonding, whereas the 2,4-difluoro-CF₃ compound is highly lipophilic, favoring membrane permeability in drug candidates .
Biological Activity: Pyridine-based ethanones (e.g., UDO and UDD in ) demonstrate enzyme inhibition (e.g., CYP51), suggesting that the target compound’s -CF₃ group could similarly enhance binding to hydrophobic enzyme pockets . The 2,4-difluoro-CF₃ compound’s structural rigidity may reduce metabolic degradation compared to hydroxylated analogs .
Synthetic Utility: The target compound is synthesized via Friedel-Crafts acylation or halogenation of pre-substituted acetophenones (as in ), whereas hydroxylated analogs require protective-group strategies (e.g., using acetyl chloride and phenol derivatives under high pressure; see ) .
Preparation Methods
Reaction Conditions and Reagents
- Starting Material: 2,4-difluoro-3-(trifluoromethyl)benzene or closely related substituted phenyl compounds.
- Acylating Agent: Acetyl chloride or acetyl derivatives (e.g., chloroacetyl chloride).
- Catalyst: Lewis acids such as aluminum chloride (AlCl3).
- Solvent: Non-polar solvents like dichloromethane (methylene chloride) or chlorinated solvents.
- Atmosphere: Inert (nitrogen or argon) to prevent side reactions.
- Temperature: Typically reflux or controlled low temperatures (0 to 30 °C) to optimize selectivity.
Typical Procedure
- The substituted phenyl precursor is dissolved in anhydrous dichloromethane.
- Aluminum chloride is added under stirring at low temperature.
- Acetyl chloride is added dropwise to control the exothermic reaction.
- The mixture is then refluxed for 1 to 3 hours to complete acylation.
- Reaction quenching is done by slow addition of ice water to hydrolyze the complex.
- The organic phase is separated, washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated.
- Purification by recrystallization or chromatography yields the target ketone.
Yield and Purity
- Yields range from 70% to over 90% depending on reaction scale and conditions.
- Purity is typically confirmed by HPLC and NMR spectroscopy.
Alternative Synthetic Routes
Halogenated Phenyl Ethanone Intermediate Route
- Preparation of 2-chloro-1-(3,4-difluoro-phenyl)ethanone as an intermediate using chloroacetyl chloride and aluminum chloride in dichloromethane.
- Subsequent nucleophilic substitution or further functionalization to introduce trifluoromethyl groups.
- This method benefits from high regioselectivity and yields up to 98% for the intermediate step.
Use of Potassium Carbonate Mediated Reactions
- Reaction of halogenated phenyl ethanones with potassium carbonate in acetone under reflux conditions.
- This facilitates substitution or condensation reactions to generate the target ethanone derivatives.
- Reaction times typically 6 to 8 hours with yields around 70-75%.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Starting material | 2,4-Difluoro-3-(trifluoromethyl)benzene or analogues | High purity required |
| Acylating agent | Acetyl chloride or chloroacetyl chloride | Fresh, anhydrous |
| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |
| Solvent | Dichloromethane (methylene chloride) | Anhydrous, inert atmosphere |
| Temperature | 0 to reflux (~40 °C) | Controlled addition to manage exotherm |
| Reaction time | 1 to 3 hours | Monitored by TLC/HPLC |
| Work-up | Quench with ice water, extraction, washing, drying | Avoid moisture during work-up |
| Yield | 70-90% | Depends on scale and purification |
| Purification | Recrystallization or chromatography | Confirmed by NMR, HPLC |
Research Findings and Optimization Notes
- Regioselectivity: The presence of fluorine and trifluoromethyl groups influences the electrophilic substitution pattern, favoring acylation at the desired position.
- Solvent Effects: Dichloromethane is preferred for its ability to dissolve both reagents and maintain catalyst activity.
- Temperature Control: Critical to prevent polyacylation or decomposition; slow addition of acyl chloride is essential.
- Catalyst Loading: Excess AlCl3 can increase yield but may complicate purification.
- Purification: Final products benefit from recrystallization from non-polar solvents to remove residual catalyst and by-products.
Q & A
Q. What are the most reliable synthetic routes for 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?
Answer: The compound is commonly synthesized via Friedel-Crafts acylation using 2,4-difluoro-3-(trifluoromethyl)benzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic substitution but may increase side reactions.
- Temperature control : Maintaining 0–5°C minimizes decomposition of reactive intermediates.
- Solvent selection : Dichloromethane or nitrobenzene enhances solubility of aromatic substrates .
Alternative methods include Ullmann coupling with fluorinated aryl halides and ketone precursors under Cu catalysis, though yields are lower (~50–60%) compared to Friedel-Crafts (~75–85%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
- ¹H/¹³C NMR : Fluorine substituents split signals into distinct multiplets. For example, the trifluoromethyl group (-CF₃) appears as a quartet (δ ~120–125 ppm in ¹³C NMR) due to coupling with adjacent fluorine atoms. Aromatic protons resonate as doublets of doublets (δ 7.2–7.8 ppm) .
- Mass spectrometry (EI-MS) : The molecular ion [M]⁺ is typically weak, but fragment ions like [M-CF₃]⁺ or [M-COCH₃]⁺ dominate, confirming substituent positions .
- Thermogravimetric analysis (TGA) : Stability up to 200°C indicates suitability for high-temperature reactions .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Moisture sensitivity : Hydrolysis of the ketone group occurs in aqueous environments (t₁/₂ ~48 hours at pH 7), requiring storage in anhydrous solvents (e.g., THF or DCM) under inert gas .
- Light sensitivity : UV exposure degrades the trifluoromethyl group, evidenced by increased fluoride ion release (19% after 72 hours under 254 nm light). Use amber glassware for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density to identify reactive sites. For example:
- The 3-CF₃ group directs electrophiles to the ortho position (2-fluoro site) due to its strong electron-withdrawing effect, lowering the activation barrier by ~8 kcal/mol compared to the para position .
- Solvent effects : Polar solvents (ε > 15) stabilize transition states, increasing selectivity for mono-substituted products .
Q. What strategies resolve contradictions in experimental vs. theoretical data for fluorinated intermediates?
Answer:
- Isotopic labeling : Use ¹⁸O-labeled acetyl groups to track unexpected byproducts (e.g., ester formation during acylation).
- Kinetic vs. thermodynamic control : Varying reaction time (e.g., 2 vs. 24 hours) identifies whether intermediates (e.g., enolates) dominate under specific conditions .
- High-throughput screening : Test 10–15 Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to reconcile discrepancies in catalytic activity predicted by computational models .
Q. How does the compound interact with biological targets in medicinal chemistry studies?
Answer:
- Enzyme inhibition assays : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., CYP450), reducing IC₅₀ by 40% compared to non-fluorinated analogs .
- Metabolic stability : In vitro microsomal studies show slow oxidation (t₁/₂ > 6 hours) due to fluorine’s electron-withdrawing effects, making it a candidate for prodrug design .
Q. What role does the compound play in materials science, particularly in fluoropolymer synthesis?
Answer:
- Crosslinking agent : The ketone group undergoes [2+2] cycloaddition with dienes under UV light, forming rigid fluoropolymer networks with high thermal stability (Tg > 150°C) .
- Surface modification : Self-assembled monolayers (SAMs) on gold surfaces show enhanced hydrophobicity (contact angle ~110°) due to CF₃ groups .
Q. How can researchers optimize reaction scalability while minimizing environmental impact?
Answer:
- Solvent recycling : Use membrane distillation to recover >90% of dichloromethane from reaction mixtures .
- Catalyst recovery : Magnetic Fe₃O₄-supported AlCl₃ allows >5 reuse cycles without significant activity loss (yield drop <5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
